Ethyl 2-methylisonicotinate
Overview
Description
Ethyl 2-methylisonicotinate is a compound with the molecular weight of 165.19 . It is a solid at room temperature .
Synthesis Analysis
Ethyl 2-methylisonicotinate is synthesized from the reaction of ethyl isonicotinate with methyl iodide. This reaction occurs in a two-step process, with the first step producing ethyl 2-methylisonicotinate hydrochloride, and the second step producing the desired product, Ethyl 2-methylisonicotinate. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction conditions are typically mild.
Molecular Structure Analysis
The molecular structure of Ethyl 2-methylisonicotinate contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
Ethyl 2-methylisonicotinate has been used in organic synthesis as a reagent for the synthesis of a range of compounds, including chiral amines, piperazines, and a variety of heterocyclic compounds. It has also been used in biochemistry as a reagent for the synthesis of a variety of proteins, including enzymes, and as a substrate for a variety of enzyme-catalyzed reactions.
Physical And Chemical Properties Analysis
Ethyl 2-methylisonicotinate is a solid at room temperature .
Scientific Research Applications
- Scientific Field: Pest Management
- Application Summary : Methyl isonicotinate is a patented 4-pyridyl carbonyl compound being investigated for a variety of uses in thrips pest management . It’s a non-pheromone semiochemical that has shown a behavioural response in at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips .
- Methods of Application : This semiochemical is primarily used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . The compound affects the movement of thrips, increasing their walking and take-off behavior, which leads to more captured thrips on sticky traps .
- Results or Outcomes : The use of Methyl isonicotinate has resulted in increased trap capture of thrips, aiding in their management . It’s also indicated that this semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMYMRWGDVTGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482095 | |
Record name | Ethyl 2-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylisonicotinate | |
CAS RN |
25635-17-0 | |
Record name | Ethyl 2-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-methylpyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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